CSF-1R Tyrosine Kinase Inhibitory Potency: Class-Level Differentiation from N-Phenyl and N-Methyl Analogs
6,7-Dimethoxy-N-(2-phenylethyl)quinazolin-4-amine belongs to a series where the N-phenethyl substituent is essential for CSF-1R inhibitory activity. The Myers et al. (1997) SAR study on 4-(N-alkyl-N-phenyl)amino-6,7-dimethoxyquinazolines established that potent CSF-1R inhibition is achievable within this class, with the most active analogs reaching IC50 values of 0.18 µM [1]. While the exact IC50 of 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine was not individually reported in the abstract, its structural congener status places it in a potency range distinct from inactive N-phenyl analogs like WHI-P258, which exhibits negligible CSF-1R inhibition and instead weakly inhibits JAK3 (Ki ~72 µM) [2].
| Evidence Dimension | CSF-1R tyrosine kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; part of a series where optimal analogs achieve IC50 = 0.18 µM [1]. |
| Comparator Or Baseline | WHI-P258 (6,7-dimethoxy-N-phenylquinazolin-4-amine): No significant CSF-1R inhibition; JAK3 Ki = ~72 µM [2]. |
| Quantified Difference | Class-level differentiation: N-phenethyl substitution confers CSF-1R activity absent in N-phenyl comparator. |
| Conditions | In vitro enzyme inhibition assay (CSF-1R tyrosine kinase) [1]. |
Why This Matters
This class-level differentiation indicates that the N-phenethyl group is a critical determinant of kinase selectivity, making this compound a valuable scaffold for developing CSF-1R-selective probes, unlike generic N-phenyl analogs.
- [1] Myers, M. R., et al. Bioorg. Med. Chem. Lett., 7(4), 421-424 (1997). View Source
- [2] Sudbeck, E. A., et al. Clin. Cancer Res., 5(6), 1569-1582 (1999). View Source
